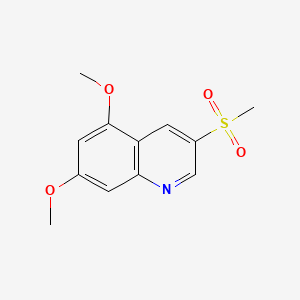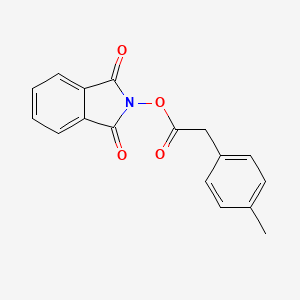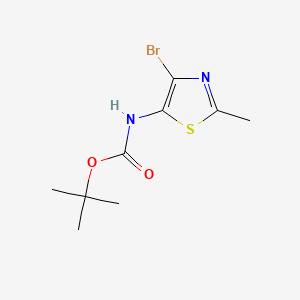
tert-butylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-ButylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of 4-bromo-2-methyl-1,3-thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-ButylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides or nitriles.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
tert-ButylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities and as a potential pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-bromothiazol-2-yl)carbamate
- Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
- tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
Uniqueness
tert-ButylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of biologically active compounds and materials .
Propriétés
Formule moléculaire |
C9H13BrN2O2S |
|---|---|
Poids moléculaire |
293.18 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-11-6(10)7(15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
Clé InChI |
DXTFLVDONIITLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)NC(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


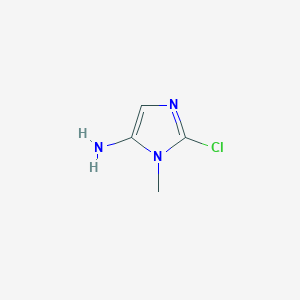


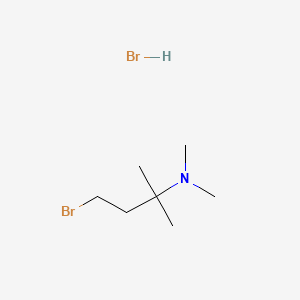
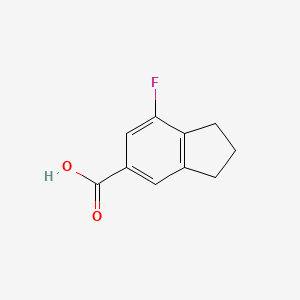



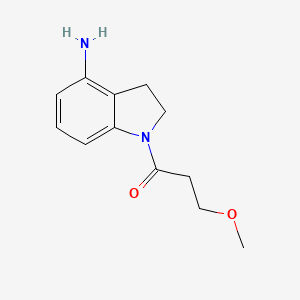
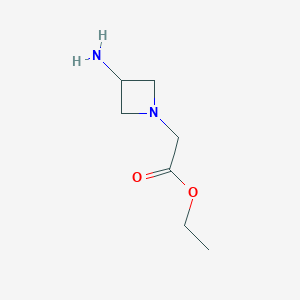
![5-fluoro-3-hydroxy-3-[2-oxo-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B13569903.png)
